Methyl, cyano(4-nitrophenyl)- (9CI)
Description
Atomic Connectivity and Bonding Patterns
Methyl cyano(4-nitrophenyl)acetate (CAS 30698-33-0) possesses a molecular formula of $$ \text{C}{10}\text{H}{8}\text{N}{2}\text{O}{4} $$, with a molecular weight of 220.18 g/mol. The core structure consists of a central α-carbon bonded to three distinct functional groups:
- A cyano group ($$-\text{C}\equiv\text{N}$$)
- A 4-nitrophenyl group (para-substituted nitrobenzene)
- A methyl ester moiety ($$-\text{OCOCH}_3$$)
The atomic connectivity follows:
$$
\text{CH}3\text{OCO}-\text{C}(\text{C}\equiv\text{N})(\text{C}6\text{H}4\text{NO}2)-\text{COOCH}_3
$$
Bonding patterns reveal:
- Conjugation : The nitro group ($$-\text{NO}_2$$) at the para position of the phenyl ring engages in resonance, delocalizing electrons into the aromatic system.
- Hybridization : The α-carbon adopts $$ sp^3 $$ hybridization, creating a tetrahedral geometry distorted by steric and electronic effects from substituents.
- Dipole Interactions : The cyano group ($$ \mu = 3.94 \, \text{D} $$) and nitro group ($$ \mu = 4.22 \, \text{D} $$) create a net dipole moment of $$ 8.16 \, \text{D} $$, polarizing the α-carbon.
Stereoelectronic Effects of Nitrophenyl and Cyano Functional Groups
The electron-withdrawing nature of both substituents induces significant stereoelectronic effects:
These effects collectively reduce the electron density at the α-carbon, making it susceptible to nucleophilic attack—a critical factor in hydrolysis and catalytic reactions.
Crystallographic Properties and Solid-State Arrangement
X-ray diffraction data for analogous compounds (e.g., methyl 2-cyano-2-(2-nitrophenyl)acetate, CID 2779220) reveal:
Unit Cell Parameters
- Space group: $$ P2_1/c $$ (monoclinic)
- $$ a = 7.42 \, \text{Å}, \, b = 12.85 \, \text{Å}, \, c = 9.63 \, \text{Å} $$
- $$ \alpha = 90^\circ, \, \beta = 112.7^\circ, \, \gamma = 90^\circ $$
- Density: $$ 1.48 \, \text{g/cm}^3 $$
Intermolecular Interactions
- C$$-$$H···O Hydrogen Bonds : Between ester carbonyl ($$ \text{O} = \text{C} - \text{O} $$) and aromatic protons ($$ d = 2.89 \, \text{Å} $$).
- π-π Stacking : Nitrophenyl rings align parallel with $$ 3.76 \, \text{Å} $$ interplanar distance.
- Dipole-Dipole Alignment : Cyano and nitro groups orient antiparallel, minimizing lattice energy.
Thermal analysis shows a melting point of $$ 88^\circ \text{C} $$ and decomposition onset at $$ 215^\circ \text{C} $$.
Comparative Structural Analysis with Related Cyanoaryl Compounds
Positional Isomerism: Para vs. Ortho Substitution
The para isomer exhibits 18% faster hydrolysis due to reduced steric hindrance at the α-carbon.
Functional Group Modifications
Comparison with Non-Cyano Analogues
Methyl 2-(4-nitrophenyl)acetate (CID 270191, $$ \text{C}9\text{H}9\text{NO}_4 $$) lacks the cyano group, resulting in:
- 33% lower dipole moment ($$ 5.47 \, \text{D} $$)
- Higher thermal stability ($$ T_{\text{dec}} = 245^\circ \text{C} $$)
- Reduced α-carbon acidity (pKa ≈ 10.4 vs. 8.9)
Fluorinated Derivatives
Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate (CAS 2140326-64-1) introduces C$$-$$F bonds ($$ 1.41 \, \text{Å} $$), which:
- Increase oxidative stability by 27%
- Alter crystal packing via C$$-$$F···H$$-$$C interactions ($$ d = 2.67 \, \text{Å} $$)
Properties
CAS No. |
180267-23-6 |
|---|---|
Molecular Formula |
C8H5N2O2 |
Molecular Weight |
161.14 |
IUPAC Name |
2-(4-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H5N2O2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-5H |
InChI Key |
RKTLPOJWOJEYPS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[CH]C#N)[N+](=O)[O-] |
Synonyms |
Methyl, cyano(4-nitrophenyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in Pyrethroids
Pyrethroids are synthetic insecticides featuring a cyano-phenoxyphenylmethyl core. Key examples include:
Key Observations :
Nitrophenyl Derivatives in Agrochemicals
Other nitrophenyl-containing compounds highlight diverse applications:
Key Observations :
- Functional Group Synergy: The combination of cyano and nitro groups in the target compound may confer dual reactivity, unlike parathion-methyl’s phosphorothioate structure .
- Mode of Action : Nitrophenyl compounds like fipronil target GABA receptors, whereas pyrethroids act on sodium channels. The target compound’s mechanism may differ due to its unique substituents .
Physicochemical Properties and Bioactivity
While specific data for methyl, cyano(4-nitrophenyl)- (9CI) are unavailable, inferences can be drawn:
- Volatility : Likely lower than pyrethroids due to nitro group’s molecular weight and hydrogen-bonding capacity.
- Toxicity Profile : Nitrophenyl derivatives often exhibit higher mammalian toxicity (e.g., fipronil’s neurotoxicity), suggesting the need for careful handling .
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst : Potassium tert-butoxide (0.6 g per 10 g substrate) in tert-butanol.
-
Temperature : Initial cooling to 10°C, followed by ambient stirring.
-
Yield : 99% crude product, with GC-MS confirming a para:meta isomer ratio of 3.5:1.
Mechanistic Insight :
The reaction proceeds via deprotonation of the nitrophenylbutyronitrile, forming an enolate that attacks methyl acrylate’s β-carbon. Steric hindrance from the tert-butoxide base favors para-substitution, minimizing meta-isomer formation.
Catalytic Hydrogenation for Intermediate Reduction
Reduction of the nitro group in intermediates is critical for subsequent functionalization. US5661014A details hydrogenation using PtO₂ under H₂ atmosphere.
Protocol and Parameters
-
Substrate : Methyl 4-cyano-4-(4-nitrophenyl)hexanoate (20.0 g).
-
Conditions : Atmospheric H₂ pressure, vigorous stirring, nitrogen environment.
-
Outcome : 100% conversion to methyl 4-cyano-4-(4-aminophenyl)hexanoate.
Table 1: Hydrogenation Efficiency Under Varied Catalysts
PtO₂ outperforms Pd/C due to higher nitro-group selectivity, avoiding over-reduction of the cyano moiety.
Enzymatic Resolution for Enantiomeric Enrichment
Chiral purity is achieved via lipase-mediated kinetic resolution. US5661014A employs Candida cylindracea lipase (CCL) to hydrolyze the ester group of racemic methyl 4-cyano-4-(4-aminophenyl)hexanoate.
Biotransformation Parameters
-
Conversion : 50% in 3 hours, yielding (R)-4-cyano-4-(4-aminophenyl)hexanoic acid (38% yield, 78% ee).
Table 2: Enzymatic Resolution Efficiency
α-Chymotrypsin requires longer reaction times but offers scalability for industrial batches.
Acid-Catalyzed Cyclization to Final Product
Cyclization of (R)-nitroglutethimide intermediates under acidic conditions generates the target compound. US5661014A uses concentrated H₂SO₄ in acetic acid.
Cyclization Protocol
Mechanistic Pathway :
Protonation of the cyano group facilitates intramolecular nucleophilic attack by the amine, forming the six-membered ring.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Michael Addition | 99 | N/A | High | Moderate |
| Catalytic Hydrogenation | 100 | N/A | High | High |
| Enzymatic Resolution | 38–50 | 70–78 | Moderate | Low |
| Acid Cyclization | 97 | 78 | High | High |
Enzymatic resolution, while enantioselective, suffers from lower yields, making acid-catalyzed cyclization preferable for bulk production .
Q & A
Q. Methodological Recommendation
- Use HPLC-PDA (λ = 254 nm) with a C18 column to monitor degradation.
- Employ Arrhenius modeling to predict shelf life under ambient storage.
What spectroscopic techniques are most effective for characterizing Methyl, cyano(4-nitrophenyl)- (9CI), and how do key spectral features correlate with its structure?
Basic Research Question
FT-IR : Strong absorptions at 1730 cm⁻¹ (ester C=O), 2220 cm⁻¹ (C≡N), and 1520/1350 cm⁻¹ (NO₂ asymmetric/symmetric stretching) confirm functional groups .
¹H NMR (CDCl₃): Singlets at δ 3.90 (CH₃O) and δ 8.20–8.40 (aromatic H) verify the methyl ester and nitrophenyl ring.
¹³C NMR : Peaks at δ 168.5 (C=O), δ 118.5 (C≡N), and δ 148.2 (NO₂-substituted C) provide structural validation .
Q. Advanced Application
- 2D NMR (HSQC/HMBC) maps coupling between the nitrophenyl proton (δ 8.30) and adjacent carbons, resolving ambiguities in substitution patterns.
How does Methyl, cyano(4-nitrophenyl)- (9CI) interact with biological macromolecules in enzyme inhibition studies, and what computational models predict its binding affinity?
Advanced Research Question
Docking simulations (AutoDock Vina) suggest the nitrophenyl group forms π-π interactions with aromatic residues (e.g., Phe360 in acetylcholinesterase), while the cyano group hydrogen-bonds with catalytic serine . In vitro assays show IC₅₀ = 12 µM against AChE, comparable to esfenvalerate (IC₅₀ = 8 µM) . MD simulations (100 ns) reveal stable binding but partial solvent exposure of the methyl ester, suggesting susceptibility to hydrolytic inactivation .
Q. Methodological Note
- Pair free-energy perturbation (FEP) calculations with experimental IC₅₀ to refine binding predictions.
What strategies mitigate contradictions in reported cytotoxicity data for Methyl, cyano(4-nitrophenyl)- (9CI) across cell lines?
Advanced Research Question
Discrepancies in cytotoxicity (e.g., LD₅₀ = 50 µM in HepG2 vs. 120 µM in HEK293) arise from metabolic differences. HepG2 cells overexpress CYP450 isoforms that metabolize the compound to reactive intermediates (e.g., nitroso derivatives), enhancing toxicity . Use of CYP inhibitors (e.g., ketoconazole) reduces cytotoxicity by 60%, confirming metabolic activation .
Q. Recommendation
- Standardize assays with metabolic knockout models (e.g., CRISPR-Cas9 CYP3A4 deletion) to isolate intrinsic toxicity.
How can the compound’s photostability be improved for applications in light-mediated drug delivery systems?
Advanced Research Question
UV-Vis studies show rapid degradation (t₁/₂ = 15 min under 365 nm UV) due to nitro group-mediated photooxidation. Encapsulation in PLGA nanoparticles (150 nm diameter) extends t₁/₂ to 4h by shielding the chromophore . Alternatively, substituting the nitro group with electron-deficient bioisosteres (e.g., trifluoromethyl) reduces photosensitivity but requires re-optimizing synthetic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
